 
            | REACTION_CXSMILES | IC1C=CC(C)=CC=1S(O)(=O)=[O:10].OOS([O-])=O.[K+].[C:19]1([CH2:25][CH2:26][CH2:27][CH2:28][OH:29])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>[N+](C)([O-])=O>[C:19]1([CH2:25][CH2:26][CH2:27][C:28]([OH:10])=[O:29])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2| | 
| Name | |
| Quantity | 
                                                                                    8.9 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC1=C(C=C(C=C1)C)S(=O)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.04 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OOS(=O)[O-].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    450 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)CCCCO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.75 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                70 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while being stirred for six hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added dropwise for two hours                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |